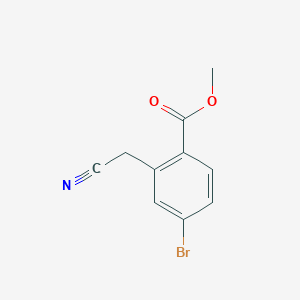

Methyl 4-bromo-2-(cyanomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-2-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXCXDQCAGYFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705352 | |

| Record name | Methyl 4-bromo-2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-36-5 | |

| Record name | Methyl 4-bromo-2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate

CAS Number: 1083181-36-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

Methyl 4-bromo-2-(cyanomethyl)benzoate is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of complex pharmaceutical agents.[1][2][3] Its strategic placement of a bromine atom, a methyl ester, and a cyanomethyl group provides multiple reaction sites for diverse chemical transformations. The presence of the cyanomethyl moiety, in particular, makes it a valuable precursor for creating heterocyclic structures that are central to the mechanism of action of many modern therapeutics. This guide provides a detailed overview of its chemical properties, a comprehensive, field-proven synthesis strategy, and an exploration of its applications in drug discovery, with a particular focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 1083181-36-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Physical Form | Solid (predicted) | |

| Boiling Point | Not available | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the cyanomethyl group, and the methyl ester protons. The aromatic protons will likely appear as a set of doublets and a singlet in the range of δ 7.5-8.0 ppm. The benzylic protons should present as a singlet around δ 4.0-4.2 ppm, and the methyl ester protons as a sharp singlet around δ 3.9 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show signals for the carbonyl carbon of the ester at approximately δ 165-167 ppm, the nitrile carbon around δ 117-119 ppm, and the aromatic carbons in the δ 120-140 ppm region. The benzylic carbon is expected around δ 25-30 ppm, and the methyl ester carbon around δ 52-53 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated for the C≡N stretch of the nitrile group (around 2250 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-Br stretch (in the 600-500 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a robust and scalable three-step sequence starting from commercially available 4-bromo-2-methylbenzoic acid. This pathway is designed for high yield and purity, ensuring the final product is suitable for demanding pharmaceutical applications.

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester. This is a crucial maneuver to prevent unwanted side reactions in the subsequent free-radical bromination step. The use of methyl iodide and potassium carbonate in DMF is a classic and highly efficient method for this transformation, proceeding via an Sₙ2 mechanism.

Experimental Protocol:

-

To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.25 equivalents).

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Add methyl iodide (1.4 equivalents) dropwise to the suspension.

-

Continue stirring at room temperature for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-2-methylbenzoate.[5]

Step 2: Benzylic Bromination

Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive site for the subsequent nucleophilic substitution. The use of N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator is a standard and selective method for benzylic bromination. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux to facilitate the homolytic cleavage of the N-Br bond and the initiator.

Experimental Protocol:

-

In a round-bottom flask, combine Methyl 4-bromo-2-methylbenzoate (1 equivalent), N-bromosuccinimide (1 equivalent), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in carbon tetrachloride.

-

Heat the mixture to reflux (approximately 85°C) and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of silica gel to remove succinimide.

-

Concentrate the filtrate under reduced pressure to afford Methyl 4-bromo-2-(bromomethyl)benzoate, which can often be used in the next step without further purification.[6]

Step 3: Cyanidation via Nucleophilic Substitution

Rationale: The final step involves the conversion of the bromomethyl group to the target cyanomethyl group. This is a classic Sₙ2 reaction where the cyanide ion acts as a potent nucleophile, displacing the bromide leaving group. The benzylic nature of the substrate enhances the reaction rate. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion highly reactive.

Caption: Sₙ2 mechanism for the cyanidation of the bromomethyl group.

Proposed Experimental Protocol:

-

Dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanide is highly toxic.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water and stir.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery: A Gateway to PARP Inhibitors

The structural motif of this compound is highly relevant to the synthesis of PARP inhibitors, a class of targeted cancer therapies.[7][8] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[8]

While direct citation for the use of CAS 1083181-36-5 in the synthesis of a specific marketed drug is not prominent, its structure strongly suggests its utility as a key intermediate. For instance, the synthesis of Niraparib, a potent PARP inhibitor, involves intermediates with a similar substitution pattern on the benzoic acid core.[9] The cyanomethyl group can be elaborated into various nitrogen-containing heterocycles, which are often key pharmacophoric elements in PARP inhibitors, responsible for binding to the nicotinamide ribose binding pocket of the enzyme.

Caption: Potential role in the synthesis of advanced pharmaceutical ingredients.

Safety and Handling

Given the reactive nature of the precursors and the toxicity of some reagents, proper safety protocols must be strictly followed.

-

Methyl 4-bromo-2-(bromomethyl)benzoate: This compound is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[6] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Sodium Cyanide: This reagent is highly toxic if swallowed, inhaled, or in contact with skin. All manipulations should be performed in a fume hood, and a cyanide-specific safety protocol, including the availability of an antidote kit, should be in place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful execution, is based on well-established and reliable chemical transformations. The versatility of its functional groups, particularly the cyanomethyl moiety, makes it a valuable precursor for the construction of complex heterocyclic systems, such as those found in potent PARP inhibitors. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

References

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. [Link]

-

ChemTube3D. Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

PubChem. This compound. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

PubChem. Methyl 4-bromo-2-methylbenzoate. [Link]

-

PubChem. Methyl 4-bromo-2-(bromomethyl)benzoate. [Link]

-

YouTube. Nucleophilic substitution reactions with cyanide. [Link]

-

NIH. Niraparib. [Link]

-

European Open Science. PARP Inhibitor for Ovarian Cancer Therapy. [Link]

Sources

- 1. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Methyl 4-bromo-2-cyanobenzoate | C9H6BrNO2 | CID 58484706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 9. 4-溴-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Abstract

Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No. 1083181-36-5) is a versatile substituted arylacetonitrile intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its unique bifunctional nature, featuring a reactive cyanomethyl group and a bromine-substituted aromatic ring, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds and other targeted molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this compound, grounded in established chemical principles. We will explore the strategic retrosynthetic analysis, a step-by-step experimental protocol, in-depth mechanistic insights, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis design begins with a retrosynthetic analysis of the target molecule. The most direct and industrially scalable approach involves a three-step sequence starting from the readily available 4-bromo-2-methylbenzoic acid. The key disconnections are the cyanomethyl C-C bond, formed via nucleophilic substitution, and the benzylic C-Br bond, installed via radical halogenation.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway

The chosen pathway maximizes yield and purity by employing robust and well-characterized reactions. The process is segmented into three primary stages:

-

Esterification: Conversion of 4-bromo-2-methylbenzoic acid to its corresponding methyl ester.

-

Radical Bromination: Selective benzylic bromination of the methyl group using N-Bromosuccinimide (NBS).

-

Nucleophilic Cyanation: Displacement of the benzylic bromide with a cyanide nucleophile to yield the final product.

Physicochemical Properties of Target Compound

| Property | Value | Source(s) |

| CAS Number | 1083181-36-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Purity (Typical) | ≥97% | [2] |

| Appearance | Off-white to white solid (predicted) |

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 4-bromo-2-methylbenzoate

This initial step involves a standard esterification of the commercially available carboxylic acid. The use of a strong acid catalyst ensures a high conversion rate.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylbenzoic acid (21.5 g, 100 mmol).

-

Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL, ~47 mmol) while stirring.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of ice-cold water, which should cause the ester to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-2-methylbenzoate as a clear liquid or low-melting solid. The product is often of sufficient purity for the next step.

Stage 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

This transformation is a Wohl-Ziegler reaction, a free-radical chain substitution that is highly selective for the benzylic position.[3]

Protocol:

-

In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-2-methylbenzoate (22.9 g, 100 mmol) in carbon tetrachloride (CCl₄, 250 mL).

-

Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 eq).

-

Add a radical initiator, benzoyl peroxide (BPO) (242 mg, 1.0 mmol, 0.01 eq).

-

Heat the mixture to reflux (approximately 77°C) and maintain for 2-3 hours. The reaction can be initiated with a heat lamp if necessary. The completion is indicated by the succinimide byproduct floating at the top of the solvent.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude product, Methyl 4-bromo-2-(bromomethyl)benzoate.[3] This intermediate is often used directly in the next step without further purification.

Stage 3: Synthesis of this compound

The final step is a classic Sɴ2 nucleophilic substitution. The highly reactive benzylic bromide is displaced by the cyanide ion to form the target arylacetonitrile.[4][5]

Protocol:

-

Caution: This step involves highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

In a 500 mL round-bottom flask, dissolve sodium cyanide (NaCN) (5.4 g, 110 mmol, 1.1 eq) in dimethyl sulfoxide (DMSO) (150 mL) with vigorous stirring.

-

Prepare a solution of the crude Methyl 4-bromo-2-(bromomethyl)benzoate (~100 mmol) from the previous step in 50 mL of DMSO.

-

Add the bromide solution dropwise to the stirred cyanide solution at room temperature. An ice bath can be used to control any initial exotherm.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting bromide is consumed.[6]

-

Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with stirring.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash thoroughly with brine (4 x 100 mL) to remove residual DMSO and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Radical Bromination Mechanism

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism.

Caption: Mechanism of the Wohl-Ziegler radical bromination.

The reaction is initiated by the thermal decomposition of benzoyl peroxide. The resulting radicals abstract a hydrogen from HBr, which is present in trace amounts, to generate the bromine radical (•Br). This bromine radical then propagates the chain by abstracting a benzylic hydrogen, which is energetically favorable due to the resonance stabilization of the resulting benzyl radical. This radical then reacts with Br₂ (formed from NBS and HBr) to yield the product and regenerate the bromine radical.

Nucleophilic Cyanation Mechanism

This reaction is a textbook example of a bimolecular nucleophilic substitution (Sɴ2) pathway.

Caption: The Sɴ2 mechanism for the cyanation step.

The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon from the side opposite to the bromine leaving group.[5][7] This backside attack proceeds through a high-energy transition state where the C-CN bond is forming concurrently as the C-Br bond is breaking. The use of a polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its nucleophilicity and accelerating the reaction.[6]

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this synthesis present several hazards:

-

N-Bromosuccinimide (NBS): An irritant and corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

-

Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive when dry or subjected to shock or friction. It is typically supplied wetted with water to mitigate this risk.

-

Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent with significant environmental hazards. If possible, substitution with a safer solvent like chlorobenzene or acetonitrile is recommended.

-

Brominated Intermediates: Compounds like Methyl 4-bromo-2-(bromomethyl)benzoate are lachrymators (tear-inducing agents) and skin irritants.[8] Handle with care in a well-ventilated fume hood.

-

Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. It reacts with acids to produce lethal hydrogen cyanide (HCN) gas. All work must be conducted in a fume hood. A separate waste stream for cyanide-containing materials must be maintained and quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Conclusion

The three-step synthesis pathway detailed herein provides a reliable and efficient method for producing high-purity this compound. By starting with 4-bromo-2-methylbenzoic acid and proceeding through esterification, radical bromination, and nucleophilic cyanation, researchers can access this valuable synthetic intermediate on a laboratory scale. Careful attention to reaction conditions and strict adherence to safety protocols, particularly during the cyanation step, are paramount for a successful and safe outcome. This guide serves as a foundational reference for professionals engaged in the synthesis of complex organic molecules for pharmaceutical and industrial applications.

References

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

-

Transtutors. (2022, March 11). Reaction of benzyl bromide with sodium cyanide in DMF gives the... Retrieved from [Link]

- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]

- 8. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-(cyanomethyl)benzoate is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a bromine atom, a cyanomethyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic route, and essential safety information, compiled to assist researchers in its effective and safe utilization.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1083181-36-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Commercially available in purities of 95%, 96%, and 98% | [2][3] |

| Boiling Point | 393.7 ± 32.0 °C at 760 mmHg (Calculated) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage | Store in a dry, well-sealed container at 2-8°C. | [2] |

Synthesis and Mechanistic Considerations

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most logical approach involves the nucleophilic substitution of the bromine in methyl 4-bromo-2-(bromomethyl)benzoate with a cyanide salt.

This proposed pathway is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Synthesis Protocol:

Part 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate (Intermediate)

This procedure is adapted from the known synthesis of similar compounds[4].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-bromo-2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure methyl 4-bromo-2-(bromomethyl)benzoate.

Part 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to afford the final product, this compound.

Spectral Data Analysis

As of the latest literature review, experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not publicly available. However, for the purpose of reaction monitoring and characterization of the key intermediate, the spectral data for the precursor, Methyl 4-bromo-2-methylbenzoate , is provided below as a reference[5].

¹H NMR (CDCl₃):

-

δ 7.85 (d, 1H)

-

δ 7.42-7.47 (m, 2H)

-

δ 3.95 (s, 3H)

-

δ 2.64 (s, 3H)

Mass Spectrum (m/z):

-

197, 199 (M+H⁺ - OCH₃)

Researchers are advised to perform their own spectral analysis upon synthesis to confirm the structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions are mandatory when handling this compound:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Do not eat, drink, or smoke when handling this chemical.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. While there is a lack of comprehensive published data on its physical properties, this guide provides the currently available information and a robust, proposed synthetic pathway. It is imperative for researchers to conduct their own analyses to determine the precise physical constants and spectral data of the synthesized compound. Adherence to strict safety protocols is essential when working with this hazardous material.

References

"Methyl 4-bromo-2-(cyanomethyl)benzoate molecular weight"

An In-depth Technical Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines a robust synthetic pathway, and establishes a framework for its analytical characterization. With a focus on practical application, this guide offers field-proven insights into experimental design and execution, ensuring both scientific integrity and reproducibility. All methodologies are presented with a rationale grounded in established chemical principles, providing researchers with the necessary tools for the successful synthesis and validation of this compound.

Introduction: Strategizing with a Versatile Intermediate

This compound is a bespoke chemical entity designed for strategic incorporation into complex molecular architectures. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a cyanomethyl group as a versatile handle for further transformations, and a methyl ester for potential hydrolysis and amide bond formation—renders it a highly valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a programmed, sequential elaboration of the molecular scaffold, a critical consideration in the efficient design of novel compounds. This guide serves as a technical deep-dive into the essential data and methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical & Structural Data

A foundational understanding of a compound's physical and structural properties is paramount for its effective use. The table below summarizes the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| CAS Number | 1083181-36-5 | [1][2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Acetone. | N/A |

| Storage | Store at 2-8°C, sealed in a dry environment. | [N/A] |

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of this compound can be logically approached via a two-step sequence starting from commercially available methyl 4-bromo-2-methylbenzoate. This strategy leverages a well-established benzylic bromination followed by a nucleophilic substitution with cyanide.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Causality of Experimental Choices: The use of N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO) is the standard method for the selective bromination of a benzylic methyl group without affecting the aromatic ring.[3] Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions, although safer alternatives like acetonitrile or cyclohexane can also be considered. The reaction is thermally initiated.

Experimental Protocol:

-

To a solution of methyl 4-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.0 eq) and a catalytic amount of dibenzoyl peroxide (0.05 eq).[3]

-

Heat the reaction mixture to reflux (approximately 85°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-2-(bromomethyl)benzoate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality of Experimental Choices: The conversion of the benzylic bromide to a nitrile is a classic SN2 reaction.[4] A polar aprotic solvent like Dimethylformamide (DMF) is ideal for this transformation as it solvates the cation (K⁺ or Na⁺) while leaving the cyanide anion nucleophilic.[4] Gentle heating is employed to facilitate the reaction without promoting side reactions.[4]

Experimental Protocol:

-

Dissolve the crude Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in Dimethylformamide (DMF).

-

Add potassium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. [4]

-

Heat the reaction mixture to 40-45°C and stir until the reaction is complete as monitored by TLC.[4]

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed. The following section outlines the expected analytical data based on the principles of spectroscopy and chromatography.

Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~7.5-8.0 ppm), a singlet for the cyanomethyl protons (~4.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (~120-140 ppm), nitrile carbon (~117 ppm), methyl ester carbon (~52 ppm), and cyanomethyl carbon (~25 ppm). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 253 and 255 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the methoxy group (-OCH₃) or the cyanomethyl group (-CH₂CN). |

| FT-IR | Characteristic peaks for the C≡N stretch (~2250 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹). |

High-Performance Liquid Chromatography (HPLC) Protocol

Causality of Experimental Choices: A reverse-phase C18 column is a robust choice for the analysis of moderately polar aromatic compounds.[5] A gradient elution with acetonitrile and water allows for the efficient separation of the product from any remaining starting materials or byproducts. The addition of a small amount of acid (formic or trifluoroacetic acid) can improve peak shape.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Characterization Workflow Diagram

Caption: Workflow for the analytical validation of the synthesized product.

Safety & Handling

As a Senior Application Scientist, it is my responsibility to emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of its precursors and functional groups necessitate a high degree of caution.

-

Methyl 4-(bromomethyl)benzoate: This intermediate is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[6][7]

-

Cyanide Salts: Potassium and sodium cyanide are highly toxic if swallowed, inhaled, or in contact with skin.

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7]

-

All waste containing cyanide must be quenched and disposed of according to institutional and local regulations.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The outlined protocols are based on established and reliable chemical transformations, offering a high probability of success. By understanding the causality behind the experimental choices and adhering to a rigorous analytical validation workflow, researchers can confidently incorporate this versatile building block into their synthetic programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-cyanobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(cyanomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2006). Methyl 4-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-4-(cyanomethyl)benzoate. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Thoreauchem. (n.d.). METHYL 4-BROMO-2-CYANOBENZOATE. Retrieved from [Link]

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. This compound - CAS:1083181-36-5 - Abovchem [abovchem.com]

- 2. appretech.com [appretech.com]

- 3. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-(cyanomethyl)benzoate

This guide provides an in-depth analysis of the spectroscopic profile of Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS: 1083181-36-5), a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. By understanding its distinct spectroscopic signatures, researchers can ensure purity, confirm structural integrity, and monitor reaction progress with confidence. This document synthesizes predictive data with established principles of spectroscopic interpretation and contextual data from closely related analogues to provide a comprehensive analytical framework.

Molecular Structure and Functional Group Analysis

This compound, with the molecular formula C₁₀H₈BrNO₂, possesses a multifunctional architecture that dictates its chemical reactivity and spectroscopic properties. The core is a 1,2,4-trisubstituted benzene ring, which creates a distinct and complex pattern in NMR spectroscopy. The key functional groups for spectroscopic identification are the methyl ester, the nitrile, and the bromine substituent.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. While a dedicated experimental spectrum for this specific compound is not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by three distinct regions: the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The substitution pattern on the aromatic ring breaks its symmetry, resulting in three unique aromatic proton signals.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.95 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It appears as a doublet due to coupling with H-5. |

| ~ 7.65 | dd | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~ 7.50 | d | 1H | H-3 | This proton is ortho to the bromine atom and appears as a doublet due to coupling with H-5. |

| ~ 4.00 | s | 2H | -CH₂CN | The methylene protons are adjacent to two electron-withdrawing groups (the aromatic ring and the nitrile), shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |

| ~ 3.90 | s | 3H | -OCH₃ | The methyl protons of the ester group typically appear as a sharp singlet in this region. |

Causality Note: The predicted chemical shifts for the aromatic protons are based on the additive effects of the substituents. The electron-withdrawing nature of the ester (-COOCH₃) and the bromine atom deshield the aromatic protons, shifting them downfield from the standard benzene signal at 7.26 ppm. The cyanomethyl group is less influential on the aromatic proton shifts due to its insulation by the methylene bridge.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Ten distinct signals are expected for this compound.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165.5 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~ 138.0 | C-2 (Ar) | The carbon bearing the cyanomethyl group. |

| ~ 135.5 | C-6 (Ar) | Aromatic CH carbon. |

| ~ 132.0 | C-5 (Ar) | Aromatic CH carbon. |

| ~ 131.0 | C-1 (Ar) | The ipso-carbon attached to the ester group. |

| ~ 125.0 | C-4 (Ar) | The carbon directly attached to bromine shows a characteristic shift. |

| ~ 130.0 | C-3 (Ar) | Aromatic CH carbon. |

| ~ 117.0 | C≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region. |

| ~ 52.5 | -OCH₃ | The methyl carbon of the ester. |

| ~ 25.0 | -CH₂CN | The benzylic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the nitrile and the ester carbonyl groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~ 2250 | Medium | C≡N | Nitrile Stretch |

| ~ 1725 | Strong | C=O | Ester Carbonyl Stretch |

| ~ 1600, 1480 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~ 1280, 1120 | Strong | C-O | Ester C-O Stretch |

| ~ 850 | Strong | C-H | Aromatic C-H bend (para-disubstitution pattern) |

| ~ 600 | Medium | C-Br | Carbon-Bromine Stretch |

Expert Insight: The C=O stretch at ~1725 cm⁻¹ is a highly reliable and intense peak, making it an excellent diagnostic tool for confirming the presence of the ester. Similarly, the C≡N stretch, while less intense, appears in a relatively uncluttered region of the spectrum, providing unambiguous evidence for the nitrile group. Data for the closely related Methyl 4-bromobenzoate shows a strong C=O stretch at 1716 cm⁻¹, supporting our prediction.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity.

-

Molecular Weight: 254.08 g/mol .[2]

-

Monoisotopic Mass: 252.974 g/mol .

The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, one at m/z ≈ 253 and the other at m/z ≈ 255. This M/M+2 pattern is an unmistakable indicator of a single bromine atom in the molecule.

Predicted Fragmentation Pathway: Electron ionization would likely induce fragmentation through several key pathways:

-

Loss of a methoxy radical: [M - •OCH₃]⁺

-

Loss of the cyanomethyl radical: [M - •CH₂CN]⁺

-

Loss of the bromine atom: [M - •Br]⁺

-

Formation of the bromobenzoyl cation: [BrC₆H₄CO]⁺

Figure 2: Simplified Predicted Fragmentation in Mass Spectrometry.

Proposed Synthetic Workflow and Protocol

This compound can be reliably synthesized from its corresponding bromomethyl precursor, Methyl 4-bromo-2-(bromomethyl)benzoate, via a nucleophilic substitution reaction with a cyanide salt. This is a standard and high-yielding transformation in organic synthesis. A similar procedure is documented for the synthesis of related cyanomethyl-aromatic compounds.[3]

Figure 3: Synthetic Workflow for this compound.

Experimental Protocol:

Objective: To synthesize this compound from Methyl 4-bromo-2-(bromomethyl)benzoate.

Materials:

-

Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq)

-

Potassium Cyanide (KCN) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Carefully add potassium cyanide (1.2 eq) to the stirred solution. CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 40-45 °C and stir.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm the structure and purity using the spectroscopic methods detailed in this guide (NMR, IR, MS).

This comprehensive guide provides the necessary spectroscopic and synthetic framework for researchers working with this compound. By leveraging these predictive models and established protocols, scientists can confidently synthesize, purify, and verify this valuable chemical intermediate.

References

-

Appretech Scientific Limited. This compound. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-2-(cyanomethyl)benzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromo-2-(cyanomethyl)benzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document moves beyond a simple recitation of spectral data, offering insights into the theoretical underpinnings and practical considerations for obtaining and interpreting a high-quality spectrum.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with functional groups that make it a valuable intermediate in organic synthesis. The presence of a bromine atom, a cyanomethyl group, and a methyl ester on the benzene ring provides multiple sites for further chemical modification. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will deconstruct the expected ¹H NMR spectrum of this molecule, providing a detailed theoretical prediction and a robust experimental protocol for its acquisition.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule is governed by the chemical environment of its protons. The key parameters are the chemical shift (δ), which indicates the electronic environment, and the spin-spin coupling constant (J), which reveals information about neighboring protons. For this compound, we can predict the spectrum by analyzing the influence of its substituents on the aromatic and aliphatic protons.

The benzene ring has three substituents: a bromine atom, a cyanomethyl group (-CH₂CN), and a methyl ester group (-COOCH₃). Both the bromine and the methyl ester are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).[1][2][3][4] The cyanomethyl group also contributes to this deshielding effect.[5][6]

The protons on the molecule are labeled as follows for the purpose of this analysis:

Caption: Molecular structure of this compound with proton labeling.

Based on the electronic effects of the substituents, we can predict the chemical shifts and multiplicities of the different protons.

Ab Initio Spectral Analysis: A Detailed Prediction

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on established data for substituted benzenes and related compounds.[7][8][9][10]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha | ~7.9 | Doublet (d) | Jab ≈ 8.0 (ortho) | 1H |

| Hb | ~7.6 | Doublet of Doublets (dd) | Jab ≈ 8.0 (ortho), Jbc ≈ 2.0 (meta) | 1H |

| Hc | ~7.8 | Doublet (d) | Jbc ≈ 2.0 (meta) | 1H |

| Hd (-CH₂CN) | ~4.0 | Singlet (s) | N/A | 2H |

| He (-OCH₃) | ~3.9 | Singlet (s) | N/A | 3H |

Rationale for Predictions:

-

Aromatic Protons (Ha, Hb, Hc): These protons are in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.[2][11]

-

Ha: This proton is ortho to the strongly electron-withdrawing methyl ester group, leading to a significant downfield shift. It will appear as a doublet due to coupling with Hb.

-

Hc: This proton is ortho to the cyanomethyl group and para to the bromine, also experiencing deshielding. It will appear as a doublet due to meta-coupling with Hb.

-

Hb: This proton is ortho to the bromine atom and will be split by both Ha (ortho-coupling, J ≈ 7-10 Hz) and Hc (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[1][7]

-

-

Cyanomethyl Protons (Hd): These benzylic protons are adjacent to both the aromatic ring and the electron-withdrawing cyano group, placing their chemical shift around 4.0 ppm.[5][6] With no adjacent protons, the signal will be a singlet.

-

Methyl Ester Protons (He): The protons of the methyl ester group are in a predictable region, typically around 3.9 ppm, and will appear as a singlet.[12][13][14]

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[15] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used, but this may cause shifts in the proton signals.[16][17][18]

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

4.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the given sample concentration. |

| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 4 seconds | Provides good resolution. |

| Spectral Width (SW) | 20 ppm | Covers the expected range of chemical shifts. |

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-resolved signals that are consistent with its molecular structure. The aromatic region should display three distinct patterns corresponding to the three aromatic protons, while the aliphatic region will show two singlets for the cyanomethyl and methyl ester protons. This detailed analysis and the provided experimental protocol serve as a robust guide for the unambiguous structural verification of this important synthetic intermediate.

References

-

University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. Air Force Materials Lab Wright-Patterson AFB Ohio. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Chemistry Stack Exchange. Protons on aromatic rings in NMR. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

The Royal Society of Chemistry. Supplementary Information for "A mild and efficient protocol for the synthesis of benzoates from benzyl alcohols and benzyl halides". [Link]

-

Standard Reference Data. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

Scilit. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

-

SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]

-

Chegg.com. Solved NMR spectra of methyl benzoate and methyl. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. Methyl 4-bromobenzoate. [Link]

-

University of Colorado Boulder. NMR Chemical Shifts. [Link]

-

PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

MDPI. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Reddit. Proton NMR on aromatic rings. [Link]

-

ChemWhat. Methyl 4-bromo-2-cyanobenzoate CAS#: 1223434-15-8. [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

PubChem. Methyl 4-(cyanomethyl)benzoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. youtube.com [youtube.com]

- 4. aklectures.com [aklectures.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. srd.nist.gov [srd.nist.gov]

- 9. web.pdx.edu [web.pdx.edu]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 15. reddit.com [reddit.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 4-bromo-2-(cyanomethyl)benzoate

Prepared by: A Senior Application Scientist

Abstract

Structural Framework and Predicted ¹³C NMR Data

The structural integrity of a molecule is fundamentally defined by the chemical environment of each atom. ¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton. Below is the structure of Methyl 4-bromo-2-(cyanomethyl)benzoate with systematic numbering for unambiguous spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm), relative to a tetramethylsilane (TMS) standard. These predictions are derived from established substituent effects on benzene rings and data from similar compounds.[5][6][7][8]

| Carbon Atom (C#) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C8 | Methoxy (-OC H₃) | ~ 52.5 | Typical range for ester methoxy carbons.[7][8] |

| C9 | Benzylic (-C H₂CN) | ~ 25-30 | Aliphatic sp³ carbon adjacent to an aromatic ring and a nitrile group. |

| C10 | Nitrile (-C N) | ~ 117 | Characteristic chemical shift for a nitrile carbon. |

| C4 | Quaternary Aromatic (C-Br) | ~ 127 | Shielded by the "heavy atom effect" of bromine, overriding electronegativity. |

| C3 | Tertiary Aromatic (CH) | ~ 130 | Ortho to C-Br and meta to both -COOCH₃ and -CH₂CN. |

| C1 | Quaternary Aromatic (C-COO) | ~ 132 | Deshielded by the attached ester group but influenced by adjacent substituents. |

| C5 | Tertiary Aromatic (CH) | ~ 133 | Meta to C-Br and -CH₂CN, ortho to C-H. |

| C6 | Tertiary Aromatic (CH) | ~ 135 | Ortho to the ester group, expected to be significantly deshielded. |

| C2 | Quaternary Aromatic (C-CH₂) | ~ 140 | Deshielded due to attachment of the electron-withdrawing cyanomethyl group. |

| C7 | Carbonyl (-C =O) | ~ 165 | Typical range for an ester carbonyl carbon.[9][10] |

Scientific Rationale: The Causality of Chemical Shifts

As a senior scientist, it is imperative to move beyond simple data reporting and into the realm of mechanistic explanation. The predicted chemical shifts are not arbitrary; they are the logical outcomes of the electronic interplay between the substituents and the benzene ring.

Substituent Effects on Aromatic Carbons

The chemical shift of each aromatic carbon is a composite of inductive and resonance effects from all three substituents.

-

Methyl Ester Group (-COOCH₃): This is a moderately deactivating, electron-withdrawing group. It withdraws electron density primarily through resonance, causing significant deshielding (a downfield shift) at the ortho (C6) and para (C4) positions. The ipso-carbon (C1) to which it is attached is also shifted downfield.[5][6]

-

Bromo Group (-Br): The bromine atom exerts two opposing influences. Its electronegativity inductively withdraws electron density, which would suggest a deshielding effect. However, for heavier halogens like bromine, a phenomenon known as the "heavy atom effect" dominates for the directly attached carbon (C4).[9] This effect involves the large electron cloud of bromine providing substantial diamagnetic shielding to the ipso-carbon nucleus, shifting it upfield (to a lower ppm value) compared to what electronegativity alone would predict.

-

Cyanomethyl Group (-CH₂CN): This group is inductively electron-withdrawing due to the electronegativity of the nitrogen atom. It will deshield the ipso-carbon (C2) and, to a lesser extent, the ortho (C3) and para (C5) positions.

Analysis of Non-Aromatic Carbons

-

Carbonyl Carbon (C7): Ester carbonyls are characteristically found in the 160-185 ppm range.[9][10] Their sp² hybridization and direct attachment to two electronegative oxygen atoms result in significant deshielding.

-

Methoxy Carbon (C8): The methoxy carbon of a methyl ester typically appears around 51-53 ppm.[7][8]

-

Benzylic Carbon (C9): This sp³ carbon is deshielded by its attachment to both the aromatic ring and the electron-withdrawing nitrile group, placing it in the 25-30 ppm range.

-

Nitrile Carbon (C10): The sp-hybridized carbon of a nitrile group has a distinct and reliable chemical shift in the 115-125 ppm region.

Experimental Protocol: A Self-Validating System

Trustworthy data is the bedrock of scientific discovery. The following protocol for ¹³C NMR acquisition is designed to be a self-validating system, incorporating steps that ensure data quality and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

-

Mass Determination: Accurately weigh approximately 20-30 mg of the analyte.

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a standard solvent for small organic molecules. Its single carbon resonance at ~77.16 ppm serves as a convenient internal reference.

-

Dissolution: Dissolve the analyte in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer and serves as the 0 ppm reference point.

Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the ¹³C probe and perform an automated shimming routine to optimize the magnetic field homogeneity.

-

Acquisition Parameters (¹³C Proton-Decoupled Experiment):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set to a range of 0-220 ppm to encompass all expected carbon signals.[9]

-

Transmitter Frequency Offset: Center the frequency on the spectrum (~110 ppm).

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): Set to 2 seconds. This is a critical parameter. Quaternary carbons (like C1, C2, C4, C7, and C10) have longer relaxation times. A sufficient delay is crucial for their quantitative observation, although true quantitation is not the primary goal here.

-

Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automated baseline correction.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

The logical workflow for this entire process can be visualized as follows:

Sources

- 1. This compound - CAS:1083181-36-5 - Abovchem [abovchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. appretech.com [appretech.com]

- 4. calpaclab.com [calpaclab.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Methyl 4-bromo-2-(cyanomethyl)benzoate

Abstract: This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers a theoretical analysis of its expected solubility in various solvents, and presents a detailed, step-by-step protocol for empirical solubility determination. This guide emphasizes the causality behind experimental choices and provides a framework for generating reliable and reproducible solubility data, a critical parameter in early-stage drug discovery and development.

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability and, consequently, its therapeutic efficacy.[1] A compound's ability to dissolve in a solvent system is a critical parameter that influences everything from formulation strategies to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on this compound, a compound of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Understanding its solubility is paramount for its effective utilization in research and development.

This document serves as a practical, in-depth resource for scientists. It moves beyond a simple recitation of facts to provide a logical framework for approaching solubility determination, grounded in both theoretical principles and proven experimental methodologies.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation upon which solubility predictions and experimental designs are built. This compound is a substituted aromatic compound with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 1083181-36-5 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3][4][5] |

| Molecular Weight | 254.08 g/mol | [2][3][4][5] |

| Physical Form | Solid | [3] |

| Purity | 95-98% (typical) | [2][4][5] |

| Boiling Point | 393.7 ± 32.0 °C at 760 mmHg | [3] |

| Storage Temperature | Room temperature or 2-8°C (sealed in dry conditions) | [3][4] |

The structure of this compound, with its aromatic ring, bromine substituent, cyanomethyl group, and methyl ester, suggests a molecule with mixed polarity. The presence of the polar cyanomethyl and methyl ester groups will contribute to its solubility in polar solvents, while the bromo-substituted benzene ring provides significant non-polar character.

Theoretical Solubility Profile: An Expert's Prediction

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents.[6] The interplay between the polar functional groups and the non-polar aromatic core will govern its solubility behavior.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule's significant non-polar surface area from the brominated benzene ring is expected to limit its solubility in highly polar protic solvents like water. However, the presence of the ester and nitrile groups, which can act as hydrogen bond acceptors, may afford some limited solubility. In alcohols such as ethanol and methanol, which have both polar hydroxyl groups and non-polar alkyl chains, the solubility is expected to be moderate to good.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of organic compounds. It is highly probable that this compound will exhibit high solubility in these solvents. Acetone and acetonitrile are also expected to be effective solvents due to their polarity and ability to engage in dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The polar functional groups on the molecule will likely hinder its solubility in very non-polar solvents like hexane. In solvents with some aromatic character, such as toluene, there may be favorable π-π stacking interactions with the benzene ring, leading to some degree of solubility. Diethyl ether, being a relatively non-polar solvent with a small dipole moment, is expected to be a moderate solvent for this compound.

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Predictive model for the solubility of this compound.

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a robust method for determining the solubility of this compound in various solvents. This method is a variation of the "excess solid" or shake-flask method, which is a gold standard for thermodynamic solubility measurements.[1]

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Calibrated micropipettes

-

Class A volumetric flasks and glassware

-

Syringe filters (0.22 µm, compatible with solvents)

-

Selection of solvents (e.g., Water, Ethanol, DMSO, Acetonitrile, Hexane) of appropriate purity (e.g., HPLC grade)

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several glass vials. The key is to have undissolved solid remaining at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials and vortex vigorously for 1-2 minutes to facilitate initial mixing and break up any aggregates.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). This extended mixing time is crucial for ensuring the solution is truly saturated.

Step 2: Separation of Undissolved Solid

-

After the equilibration period, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

-

Carefully aspirate a known volume of the supernatant using a calibrated micropipette.

-